![molecular formula C12H20O3 B13172960 Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be utilized in the study of biological pathways and interactions due to its unique structure.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[2.3]hexane derivatives.
Spiro[2.3]hexane-2-carboxylate: Another compound with a similar spirocyclic core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features make it a valuable compound for various applications, distinguishing it from other similar molecules.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
methyl 5,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)12(9(13)14-5)11(15-12)6-10(3,4)7-11/h8H,6-7H2,1-5H3 |
Clave InChI |
ZHIDDFHIHMZIEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C2(O1)CC(C2)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


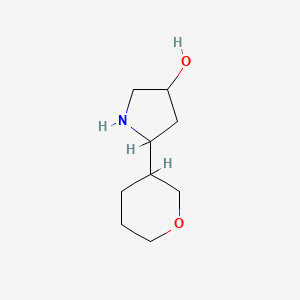
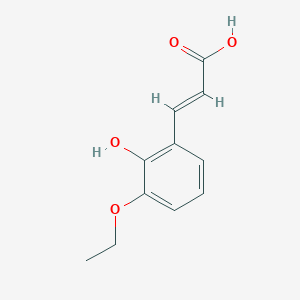

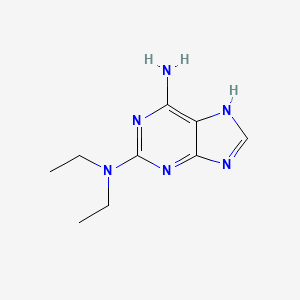
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
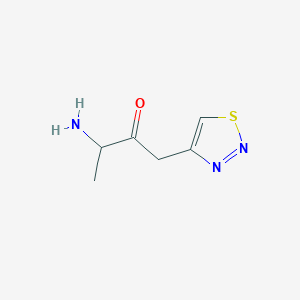
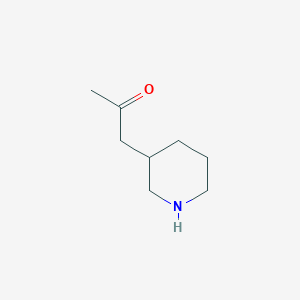

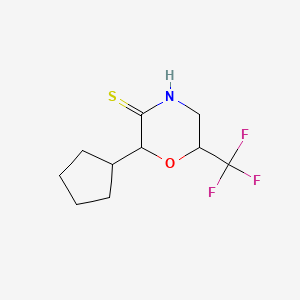
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
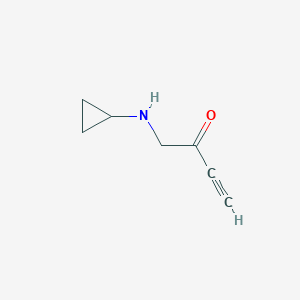

![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)

